(4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone is a synthetic small molecule belonging to the 2,4-diamino-5-ketopyrimidine class of compounds. [] It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, and CDK4. [] These kinases play crucial roles in regulating the cell cycle and their deregulation is frequently observed in various human cancers. [] R547's ability to inhibit these key cell cycle regulators makes it a promising candidate for anti-tumor therapy. []
R547 has a well-defined molecular structure characterized by its IUPAC name: 5-[(2,3-difluoro-6-methoxyphenyl)carbonyl]-2-N-(1-methanesulfonylpiperidin-4-yl)pyrimidine-2,4-diamine. The molecular formula is C19H25F2N5O7S2, which reflects its complex architecture featuring multiple functional groups that contribute to its biological activity.
Key structural features include:
R547 undergoes several chemical reactions that are crucial for its function as a kinase inhibitor. The primary reaction involves binding to the ATP-binding site of cyclin-dependent kinases, thereby inhibiting their activity. This inhibition disrupts the phosphorylation processes necessary for cell cycle progression.
Technical details of these reactions include:
The mechanism of action of R547 centers around its ability to inhibit cyclin-dependent kinases involved in cell cycle regulation. By binding to these kinases, R547 effectively halts cellular proliferation in cancer cells.
Key processes include:
R547 exhibits several notable physical and chemical properties:
These properties influence its formulation and administration routes in therapeutic settings .
R547 has significant applications in scientific research and potential clinical settings:
Cyclin-dependent kinases (CDKs) constitute a family of 20 serine/threonine kinases that serve as central orchestrators of eukaryotic cell division and transcriptional regulation. Cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) drive progression through specific phases (G1, S, G2, M) by forming complexes with cyclin partners and phosphorylating key substrates like the retinoblastoma (Rb) protein [9]. Transcriptional CDKs (CDK7, CDK8, CDK9, CDK12, CDK13) regulate RNA polymerase II activity and mRNA processing [6] [9]. The periodic activation and inactivation of CDK-cyclin complexes ensures faithful DNA replication and cell division. However, dysregulation of CDK activity through genetic alterations or overexpression represents a fundamental hallmark of cancer, enabling uncontrolled proliferation and tumorigenesis across diverse malignancies [2] [9].
Therapeutic targeting of CDKs offers a compelling strategy to restore cell cycle control in cancer cells. CDK inhibitors (CDKIs) can induce cell cycle arrest, promote apoptosis, and overcome resistance to conventional therapies [2] [6]. In hematological malignancies, aberrant cell cycle progression in hematopoietic stem cells (HSCs) driven by dysregulated CDK activity contributes to leukemogenesis and lymphomagenesis [10]. In solid tumors, overexpression of cyclins or loss of endogenous CDK inhibitors (e.g., p16INK4a) frequently leads to hyperactivation of CDK4/6 and uncontrolled G1/S transition [1] [6]. Early pan-CDK inhibitors demonstrated proof-of-concept but faced challenges due to limited selectivity and toxicity [3] [6]. The emergence of selective CDK4/6 inhibitors (e.g., palbociclib, ribociclib) validated CDKs as druggable targets, particularly in hormone receptor-positive breast cancer [6] [7].
R547 (RO4584820, RG-547) emerged in the mid-2000s as a novel, potent, and selective ATP-competitive inhibitor targeting multiple CDKs [1] [5]. Developed by Roche, it represented a second-generation pan-CDK inhibitor designed to overcome the limitations of first-generation agents like flavopiridol and roscovitine, which exhibited narrow therapeutic windows due to off-target effects [3] [6]. R547 was specifically engineered to potently inhibit CDK1, CDK2, and CDK4 – key drivers of both G1/S and G2/M cell cycle transitions – while demonstrating exceptional selectivity over unrelated kinases [1] [5] [8]. Its promising preclinical profile, characterized by robust antitumor activity across a wide spectrum of human tumor xenograft models independent of histology or molecular alterations, propelled it into Phase I clinical trials [1] [5] [8]. Although clinical development was ultimately discontinued, R547 remains a significant milestone in the evolution of CDK-targeted therapies, providing valuable insights into the potential and challenges of multi-CDK inhibition [5] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8